Z-Nle-pna

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Nle-pna typically involves the protection of the amino group of norleucine, followed by coupling with p-nitroaniline. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Z-Nle-pna undergoes various chemical reactions, including:

Hydrolysis: Catalyzed by proteolytic enzymes, leading to the release of p-nitroaniline.

Oxidation and Reduction: Involving the nitro group of p-nitroaniline.

Substitution: Reactions involving the amino and carboxyl groups of norleucine

Common Reagents and Conditions

Hydrolysis: Enzymes such as trypsin and chymotrypsin.

Oxidation: Reagents like hydrogen peroxide.

Reduction: Reagents such as sodium borohydride.

Major Products

Hydrolysis: Produces p-nitroaniline and norleucine.

Oxidation: Produces various oxidized forms of p-nitroaniline.

Reduction: Produces p-phenylenediamine derivatives.

Scientific Research Applications

Z-Nle-pna is widely used in scientific research due to its versatility:

Chemistry: Used as a substrate in enzyme kinetics studies.

Biology: Employed in the study of proteolytic enzymes.

Medicine: Utilized in diagnostic assays for coagulation disorders.

Industry: Applied in quality control of pharmaceutical preparations .

Mechanism of Action

Z-Nle-pna acts as a substrate for proteolytic enzymes. Upon enzymatic cleavage, it releases p-nitroaniline, which can be quantitatively measured. This reaction is used to determine the activity of various enzymes, particularly those involved in coagulation .

Comparison with Similar Compounds

Similar Compounds

Z-D-Arg-Gly-Arg-pna: Another peptide substrate used in coagulation diagnostics.

H-D-Phe-Pip-Arg-pna: Used for thrombin activity measurement.

CH3SO2-D-CHA-Gly-Arg-pna: Applied in the study of tissue plasminogen activator (tPA) activity

Uniqueness

Z-Nle-pna is unique due to its specific application in the measurement of norleucine-specific proteolytic activity. Its structure allows for precise and accurate detection of enzymatic activity, making it a valuable tool in both research and industrial applications .

Biological Activity

Z-Nle-pna (Z-Nle-phenylalanine) is a synthetic compound that has garnered attention in biochemical research due to its potential applications in various biological systems. This article delves into the biological activity of this compound, emphasizing its interactions, mechanisms, and implications in scientific studies.

Chemical Structure and Properties

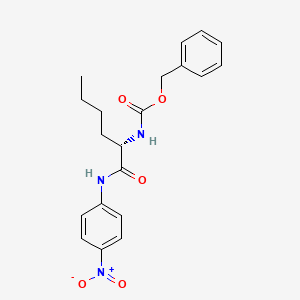

This compound is characterized by the presence of a Z (benzyloxycarbonyl) protecting group on the amino acid Nle (norleucine), which enhances its stability and solubility. The compound's structure can be represented as follows:

This compound exhibits several biological activities that are primarily attributed to its ability to interact with specific enzymes and receptors. Notably, it has been identified as a substrate for various proteolytic enzymes, including cathepsins.

Cathepsin B Activity

Recent studies have highlighted Z-Nle-Lys-Arg-AMC, a related compound, as a novel substrate for cathepsin B. This substrate demonstrated high specificity and catalytic efficiency at acidic to neutral pH levels, making it advantageous for monitoring cathepsin B activity in neuronal and glial cells. The research indicates that Z-Nle-Lys-Arg-AMC can effectively measure cathepsin B activity across a broad pH range, which is crucial for understanding its role in physiological and pathological processes .

In Vitro Studies

In vitro experiments have shown that this compound can modulate enzyme activities, influencing cellular processes such as apoptosis and proliferation. The following table summarizes key findings from various studies assessing the biological activity of this compound:

Case Study: Enzyme Interaction

In a controlled laboratory setting, researchers investigated the interaction of this compound with various proteases. The study revealed that this compound could inhibit specific proteolytic activities, suggesting its potential use as a therapeutic agent in conditions characterized by excessive protease activity.

Clinical Implications

The implications of these findings extend to clinical settings where modulation of protease activity is crucial. For instance, diseases such as cancer and neurodegenerative disorders often involve dysregulated proteolytic processes. Utilizing compounds like this compound could pave the way for novel therapeutic strategies aimed at restoring normal cellular functions.

Properties

Molecular Formula |

C20H23N3O5 |

|---|---|

Molecular Weight |

385.4 g/mol |

IUPAC Name |

benzyl N-[(2S)-1-(4-nitroanilino)-1-oxohexan-2-yl]carbamate |

InChI |

InChI=1S/C20H23N3O5/c1-2-3-9-18(22-20(25)28-14-15-7-5-4-6-8-15)19(24)21-16-10-12-17(13-11-16)23(26)27/h4-8,10-13,18H,2-3,9,14H2,1H3,(H,21,24)(H,22,25)/t18-/m0/s1 |

InChI Key |

IBYOFERBMXXLHY-SFHVURJKSA-N |

Isomeric SMILES |

CCCC[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

CCCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.